1-(Tert-butyl) 3-methyl 3-allylazetidine-1,3-dicarboxylate
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Overview
Description
1-(Tert-butyl) 3-methyl 3-allylazetidine-1,3-dicarboxylate is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in synthetic organic chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl) 3-methyl 3-allylazetidine-1,3-dicarboxylate typically involves the reaction of azetidine derivatives with tert-butyl and allyl groups. One common method involves the enolization of the azetidine ring at the 3-position using lithium diisopropylamide (LDA) as a base . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl) 3-methyl 3-allylazetidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted azetidines with different functional groups.
Scientific Research Applications
1-(Tert-butyl) 3-methyl 3-allylazetidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex azetidine derivatives and spiro compounds.
Biology: The compound can be used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl) 3-methyl 3-allylazetidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-Boc-azetidine-3-carboxylate
- tert-Butyl 3-ethynylazetidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
Uniqueness
1-(Tert-butyl) 3-methyl 3-allylazetidine-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both tert-butyl and allyl groups enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic organic chemistry.
Properties
Molecular Formula |
C13H21NO4 |
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Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-prop-2-enylazetidine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H21NO4/c1-6-7-13(10(15)17-5)8-14(9-13)11(16)18-12(2,3)4/h6H,1,7-9H2,2-5H3 |
InChI Key |
CHDSHRQEDISQQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC=C)C(=O)OC |
Origin of Product |
United States |
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